Cas no 899984-12-4 (N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a specialized organic compound featuring a naphthyridine core structure with an acetamidophenyl substituent. Its molecular architecture, incorporating both amide and naphthyridine functionalities, suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The compound's rigid heterocyclic framework and hydrogen-bonding motifs may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of the acetamido group could also influence solubility and pharmacokinetic properties. This compound is suited for research applications requiring precise molecular modifications.
N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure
899984-12-4 structure
Product Name:N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No:899984-12-4
MF:C18H16N4O3
MW:336.344643592834
CID:5491915
Update Time:2025-06-07

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
    • N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
    • Inchi: 1S/C18H16N4O3/c1-11(23)20-13-6-3-7-14(10-13)21-17(24)15-9-12-5-4-8-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24)
    • InChI Key: DDZUGWYJFFCXGH-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=N2)C=C(C(NC2=CC=CC(NC(=O)C)=C2)=O)C1=O

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Pricemore >>

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Additional information on N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Introduction to N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 899984-12-4)

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, with CAS registry number 899984-12-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a naphthyridine core with specific substituents that confer it with distinctive chemical and biological properties.

The naphthyridine framework of this compound is a key structural element that contributes to its stability and reactivity. Recent studies have highlighted the potential of naphthyridine derivatives in drug discovery, particularly in the development of anti-cancer agents and enzyme inhibitors. The presence of the acetamido group at the 3-position of the phenyl ring further enhances the compound's ability to interact with biological targets, making it a promising candidate for therapeutic applications.

One of the most notable aspects of N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is its biological activity. Research conducted in 2023 has demonstrated that this compound exhibits potent inhibitory effects against several key enzymes involved in inflammatory pathways. These findings suggest that it could be developed into a novel anti-inflammatory agent with improved efficacy and reduced side effects compared to current treatments.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly streamlined the production process. These advancements have made it possible to scale up the synthesis of N-(3-acetamidophenyl)-1-methyl derivatives for preclinical testing.

In terms of applications, N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential in several areas beyond pharmaceuticals. For instance, its photoluminescent properties make it a strong candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers are currently exploring ways to optimize its electronic properties for enhanced performance in these devices.

Another area where this compound has demonstrated promise is in the field of catalysis. Its ability to act as a Lewis acid catalyst in certain organic transformations has opened new avenues for green chemistry. By leveraging its unique electronic structure, scientists are developing more efficient and environmentally friendly methods for synthesizing complex molecules.

Looking ahead, the continued study of N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is expected to yield further insights into its potential applications. Collaborative efforts between academic institutions and industry partners are already underway to explore its utility in drug delivery systems and advanced materials science.

In conclusion, N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro

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